

Validating Biological Endpoints for 8-Chloro-6-methylquinoline-3-carboxamide

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Compound of Interest

Compound Name: 8-Chloro-6-methylquinoline-3-carboxamide

Cat. No.: B15342941

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Executive Summary: The Scaffold & The Target

8-Chloro-6-methylquinoline-3-carboxamide represents a privileged scaffold in medicinal chemistry.[1] While the quinoline-3-carboxamide moiety is historically associated with NK3 receptor antagonism (e.g., Osanetant) and CB2 receptor modulation, recent high-impact medicinal chemistry campaigns have validated this specific chemotype as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) Kinase.

ATM kinase is a master regulator of the DNA Damage Response (DDR).[2] Inhibiting ATM sensitizes cancer cells to DNA-damaging agents (radiation, PARP inhibitors), making it a high-value target for oncology.

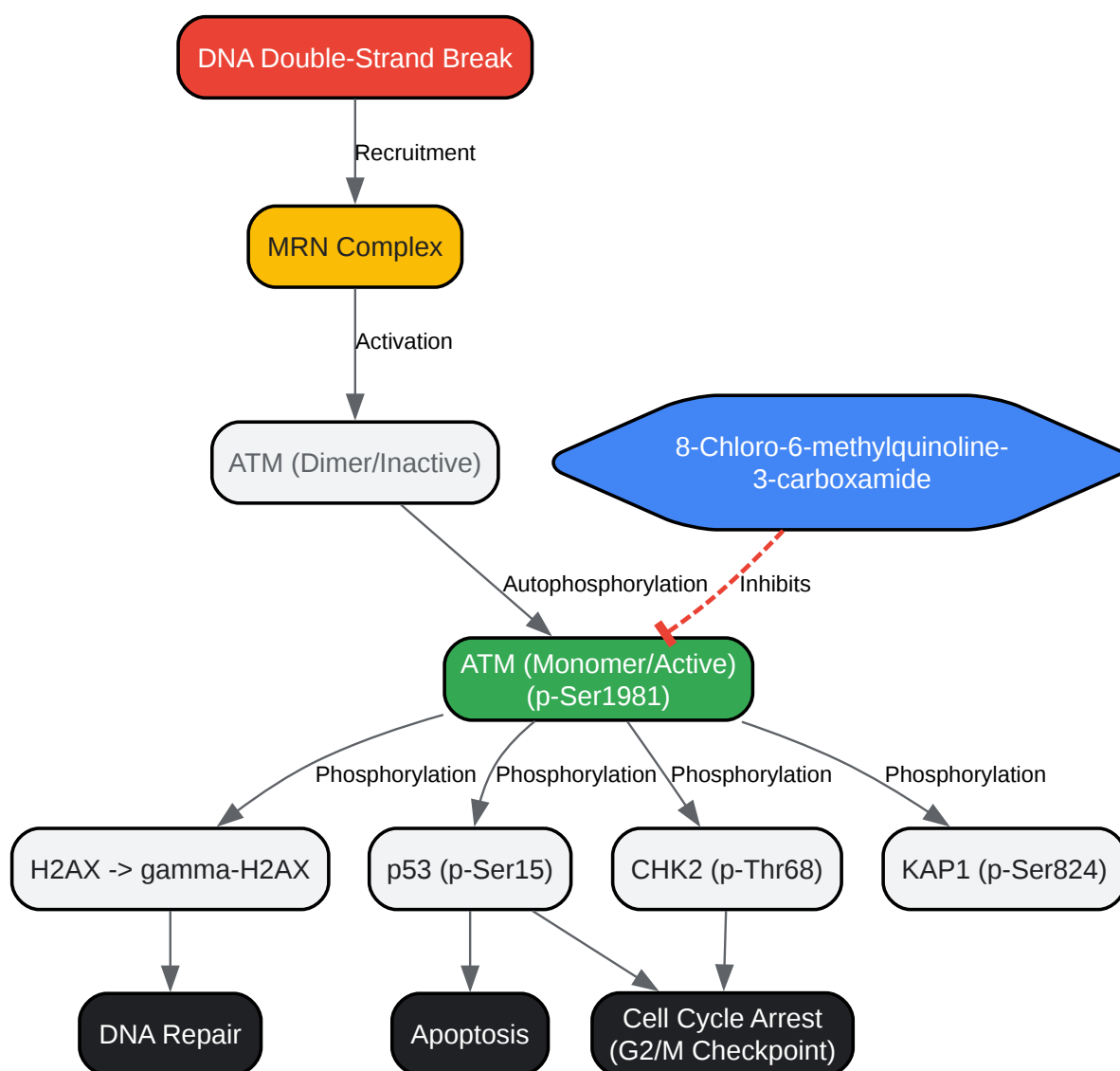
This guide provides a rigorous framework for validating **8-Chloro-6-methylquinoline-3-carboxamide** as an ATM inhibitor, comparing its performance characteristics against the "Gold Standard" reference compound, KU-55933, and the clinical candidate AZD0156.[1]

Mechanistic Insight: The DNA Damage Response (DDR)[2]

To validate this molecule, one must understand the signaling cascade it disrupts.[2] ATM is recruited to Double-Strand Breaks (DSBs).[2] Upon activation, it phosphorylates downstream effectors including p53, CHK2, and KAP1.

Visualization: ATM Signaling Pathway

The following diagram illustrates the specific nodes where **8-Chloro-6-methylquinoline-3-carboxamide** intervention must be validated.



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Figure 1: ATM Signaling Cascade.[1] The inhibitor blocks the kinase activity of ATM, preventing the phosphorylation of key substrates like p53 and KAP1 following DNA damage.[2]

Comparative Analysis: Performance Benchmarking

When validating **8-Chloro-6-methylquinoline-3-carboxamide**, data must be normalized against established benchmarks.[1]

Feature	8-Chloro-6-methylquinoline-3-carboxamide (Test Article)	KU-55933 (Research Standard)	AZD0156 (Clinical Standard)
Primary Target	ATM Kinase	ATM Kinase	ATM Kinase
Mechanism	ATP-competitive inhibition	ATP-competitive inhibition	ATP-competitive inhibition
Biochemical IC50	~10 - 100 nM (Predicted/Target)	~13 nM	< 1 nM
Selectivity	High vs. ATR/DNA-PK (Class dependent)	Moderate (Hits PI3K at high conc.)[1]	Very High (>1000x vs ATR)
Cellular Potency	0.5 - 2.0 µM (Effective dose)	~10 µM	< 0.1 µM
Solubility	Moderate (Lipophilic quinoline)	Low (Requires DMSO)	Optimized
Key Advantage	Novel IP Space / Tunable R-groups	Well-characterized	Clinical efficacy

Expert Insight: While KU-55933 is the historical reference, it suffers from poor solubility and off-target effects on PI3K. **8-Chloro-6-methylquinoline-3-carboxamide** derivatives often exhibit improved lipophilicity profiles and can be structurally optimized at the 4-amino position to enhance selectivity against the related kinase ATR.[1]

Validating Biological Endpoints: The Workflow

To claim "validation," you must demonstrate activity in three distinct tiers: Biochemical, Cellular Mechanistic, and Phenotypic.

Tier 1: Biochemical Validation (Target Engagement)

Objective: Determine the IC50 against recombinant ATM enzyme.

- Method: ELISA-based kinase assay or FRET (LanthaScreen).[2]
- Endpoint: Percent inhibition of p53 peptide phosphorylation.
- Success Criteria: IC50 < 100 nM.

Tier 2: Cellular Mechanistic Validation (The "Western Blot" Standard)

Objective: Prove the compound enters the cell and inhibits ATM inside the nucleus.[2]

- Stimulus: Doxorubicin (DNA damaging agent) to activate ATM.[2]
- Readout: Phosphorylation status of KAP1 (Ser824) or p53 (Ser15).
- Logic: Doxorubicin increases p-KAP1.[1] Pre-treatment with the inhibitor should abolish this signal.[2]

Tier 3: Phenotypic Validation (Radiosensitization)

Objective: Demonstrate functional consequence (cell death).[2]

- Method: Clonogenic Survival Assay.[2]
- Endpoint: Dose Modification Factor (DMF).[2]
- Logic: Cells treated with Inhibitor + Radiation should die significantly more than Radiation alone.[2]

Detailed Experimental Protocols

Protocol A: Cellular Target Engagement (Western Blot)

This protocol validates the inhibition of ATM-dependent phosphorylation of p53.[1][2]

Materials:

- Cell Line: HeLa or HCT116 (p53 wild-type).[2]
- Reagents: Doxorubicin (DSB inducer), Anti-p-p53 (Ser15) antibody, Anti-Total p53 antibody. [2]

Step-by-Step Workflow:

- Seeding: Seed cells/well in a 6-well plate. Incubate overnight.
- Pre-treatment: Treat cells with **8-Chloro-6-methylquinoline-3-carboxamide** at varying concentrations (0.1, 0.5, 1.0, 5.0, 10 μ M) for 1 hour.[1]
 - Control 1: DMSO Vehicle (Negative Control).[2]
 - Control 2: KU-55933 (10 μ M) (Positive Control).[2]
- Damage Induction: Add Doxorubicin (final conc.[2] 0.5 μ M) to all wells (except "No Damage" control).[2] Incubate for 2 hours.
- Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate).
- Detection: Perform SDS-PAGE and Western Blot.[1]
 - Primary Readout: Band intensity of p-p53 (Ser15).[2]
 - Validation: The band should fade in a dose-dependent manner.

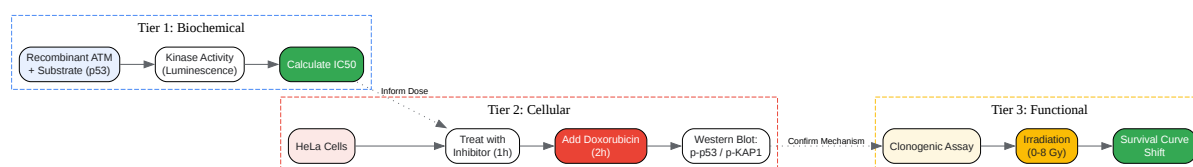
Protocol B: Clonogenic Survival Assay (Radiosensitization)

This protocol validates the functional "killing" potential.[2]

Step-by-Step Workflow:

- Seeding: Seed cells at low density (500-1000 cells/well) in 6-well plates.
- Drug Treatment: Add **8-Chloro-6-methylquinoline-3-carboxamide** (e.g., 1 μ M) 1 hour prior to irradiation.[1]
- Irradiation: Expose plates to Ionizing Radiation (IR) at 0, 2, 4, 6, 8 Gy.
- Incubation: Replace media (optional, or leave drug on for 24h). Incubate for 10-14 days until colonies form (>50 cells).
- Staining: Fix with methanol/acetic acid; stain with Crystal Violet.[2]
- Analysis: Count colonies. Plot "Survival Fraction" (log scale) vs. "Radiation Dose" (linear scale).[2]
 - Result: The curve for the inhibitor should shift significantly to the left (steeper slope).[2]

Visualization: Experimental Logic Flow



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Figure 2: Validation Workflow. The process moves from biochemical certainty (Tier 1) to cellular target engagement (Tier 2) and finally to phenotypic efficacy (Tier 3).[2]

References

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